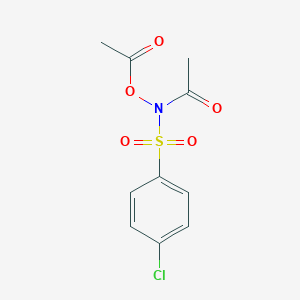

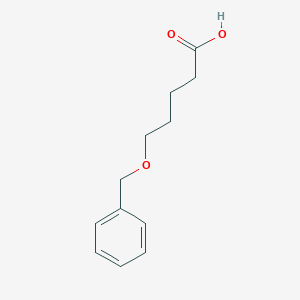

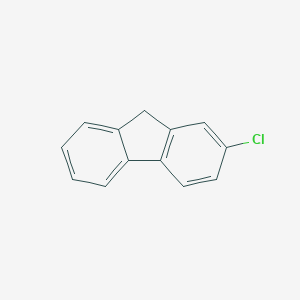

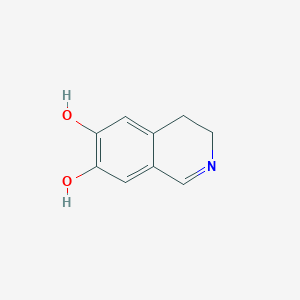

![molecular formula C31H19ClN7Na5O19S6 B109915 pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate CAS No. 93050-79-4](/img/structure/B109915.png)

pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate, also known as Pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate, is a useful research compound. Its molecular formula is C31H19ClN7Na5O19S6 and its molecular weight is 1136.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Textile Dyeing

Reactive triazine dyes are extensively used in the textile industry for their vibrant colors and strong fixation to fibers. They react with the hydroxyl groups of cellulose in cotton, forming a permanent covalent bond, resulting in excellent wash and light fastness .

Paper Coloring

These dyes can be applied to paper to provide lasting color. They are particularly useful in offset printing papers, where uniform coloring and stable color are crucial. The introduction of reactive triazine dyes into paper composition can enhance the visual appeal and functionality of the paper products .

UV Protection

The incorporation of UV-absorbing fragments into the dye molecule can impart protective properties against UV radiation. This is particularly beneficial for outdoor textiles and materials that are exposed to sunlight, helping to prevent degradation and fading .

Photostability Enhancement

Reactive triazine dyes with UV absorbers can increase the photostability of materials by a significant percentage. This application is valuable in preserving the integrity and appearance of materials that are frequently exposed to light .

Hydrophobicity Improvement

When used in paper production, these dyes can contribute to increased hydrophobicity, which is desirable for certain types of specialty papers. This property can be enhanced further by the addition of alkyl ketene dimer during the paper sizing process .

Colorimetry

The precise color coordinates of materials dyed with reactive triazine dyes can be determined using the CIE Lab color space. This application is important in quality control processes to ensure consistent coloring across batches .

Dye-Sensitized Solar Cells

Triazine-based dyes have been explored for their use in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy makes them suitable as photosensitizers in these devices .

Environmental Impact Reduction

The development of homobifunctional reactive triazine dyes aims to achieve higher degrees of exhaustion and fixation, thereby reducing water pollution caused by dyeing processes. This application is crucial for sustainable and eco-friendly textile and paper production .

Propriétés

Numéro CAS |

93050-79-4 |

|---|---|

Nom du produit |

pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate |

Formule moléculaire |

C31H19ClN7Na5O19S6 |

Poids moléculaire |

1136.3 g/mol |

Nom IUPAC |

pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C31H24ClN7O19S6.5Na/c32-29-35-30(33-16-3-1-4-17(13-16)59(41,42)10-9-58-64(55,56)57)37-31(36-29)34-22-14-18(60(43,44)45)11-15-12-24(62(49,50)51)26(27(40)25(15)22)39-38-21-8-7-19-20(28(21)63(52,53)54)5-2-6-23(19)61(46,47)48;;;;;/h1-8,11-14,38H,9-10H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H2,33,34,35,36,37);;;;;/q;5*+1/p-5/b39-26-;;;;; |

Clé InChI |

NVNQRAOQGCJYDU-GWTDDJQGSA-I |

SMILES isomérique |

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)/C(=N\NC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])/C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Synonymes |

Bezaktive Red S 3B; CBFIX Reactive Red ME 4B 150%; Evermax Magenta SF-B_x000B_Reactive Red 195; Reactive Red M 3BE; Red ME 4B 150%; Red ME 4BL; _x000B_Ruikesu Red HF 3BX; Ryvalon Red 3B; Sumifix Supra Red 3BF; Sunfix Supra Red S 3B-SPE; Synozol Red HF 6BN; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.